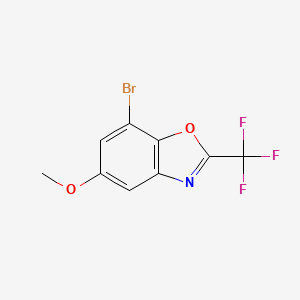

7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole

Description

Propriétés

Formule moléculaire |

C9H5BrF3NO2 |

|---|---|

Poids moléculaire |

296.04 g/mol |

Nom IUPAC |

7-bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole |

InChI |

InChI=1S/C9H5BrF3NO2/c1-15-4-2-5(10)7-6(3-4)14-8(16-7)9(11,12)13/h2-3H,1H3 |

Clé InChI |

GXDRIOMGIOQIPS-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C(=C1)Br)OC(=N2)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole typically involves the following steps:

Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Introduction of Substituents: The bromine, methoxy, and trifluoromethyl groups are introduced through various substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Methoxylation can be performed using methanol in the presence of a base, while the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted benzoxazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoxazole can inhibit the growth of various bacterial strains, including Mycobacterium species, which are resistant to conventional antibiotics . The introduction of the trifluoromethyl group enhances the lipophilicity and bioavailability of these compounds, potentially increasing their efficacy against pathogens.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cell lines by interacting with specific molecular targets involved in cell cycle regulation. The presence of the bromine and trifluoromethyl groups may contribute to its potency by modulating the electronic properties of the molecule, thus enhancing its interaction with biological targets.

Materials Science

Organic Semiconductors

this compound is being explored as a building block for organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The trifluoromethyl group plays a crucial role in improving the stability and performance of these materials under operational conditions .

Polymer Chemistry

The compound can also serve as a precursor for synthesizing functional polymers. Its ability to participate in various chemical reactions allows for the development of new materials with tailored properties for specific applications, such as coatings and adhesives .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block. It can be utilized in coupling reactions to form more complex structures that are important in drug discovery and development . The compound's reactivity is enhanced by the presence of the bromine atom, which facilitates nucleophilic substitution reactions.

Copper-Catalyzed Reactions

Recent studies have demonstrated the effectiveness of copper-catalyzed direct arylation techniques involving benzoxazoles. This method allows for the efficient synthesis of arylated derivatives of this compound, expanding its utility in synthetic chemistry .

Mécanisme D'action

The mechanism of action of 7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 7-bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole:

Key Comparative Analysis

Electronic Properties :

- The trifluoromethyl group in the target compound induces strong electron-withdrawing effects, stabilizing the benzoxazole core and altering its reactivity compared to methyl or carboxylic acid substituents . Theoretical studies on benzoxazole derivatives suggest that trifluoromethyl groups significantly reduce HOMO-LUMO gaps, enhancing charge-transfer capabilities .

- In contrast, the methoxy group in 4-bromo-2-(trifluoromethyl)anisole (an anisole derivative) donates electrons via resonance, creating a distinct electronic profile compared to benzoxazoles .

Biological Activity :

- Benzoxazole derivatives with bromo and trifluoromethyl groups (e.g., the target compound) are hypothesized to exhibit superior antimicrobial activity compared to methyl-substituted analogues like 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid, as trifluoromethyl groups improve membrane permeability .

- Indazole derivatives with similar substituents (e.g., 5-bromo-7-(trifluoromethyl)-1H-indazole) show comparable bioactivity trends, though their nitrogen-rich cores may confer distinct target selectivity .

Solubility and Stability :

- The carboxylic acid substituent in 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid increases water solubility but reduces thermal stability compared to the trifluoromethyl group .

- Anisole derivatives (e.g., 4-bromo-2-(trifluoromethyl)anisole) exhibit higher volatility and lower melting points due to their simpler aromatic cores .

Research Findings and Implications

- Pharmacological Potential: Benzoxazole derivatives with bromo and trifluoromethyl groups are prioritized in drug discovery due to their balanced lipophilicity and metabolic stability .

- Material Science Applications : The electronic properties of trifluoromethyl-substituted benzoxazoles make them candidates for organic semiconductors, though further experimental validation is needed .

Activité Biologique

7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole is a synthetic compound belonging to the benzoxazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a benzoxazole core with bromine, methoxy, and trifluoromethyl substituents. The presence of these groups significantly influences its biological activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their pharmacokinetic profiles.

Target Interactions

Benzoxazole derivatives interact with various biological targets, leading to multiple pharmacological effects. The specific interactions of this compound include:

- Antimicrobial Activity : Exhibits significant activity against a variety of bacterial strains by disrupting cell wall synthesis or function.

- Anticancer Properties : Inhibits cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing cytokine production.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

- Antimicrobial Evaluation : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL. This suggests its potential use as an antibacterial agent in clinical settings .

- Anticancer Activity : In vitro studies showed that the compound effectively inhibited the growth of various cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating potent antiproliferative effects. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

- Photosynthesis Inhibition : Research evaluating the compound's ability to inhibit photosynthetic electron transport in spinach indicated a significant reduction in chlorophyll fluorescence, suggesting its potential application as a herbicide .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution due to its lipophilic nature imparted by the trifluoromethyl group. Studies suggest that the compound has a moderate half-life, making it suitable for further development as a therapeutic agent.

Q & A

Q. How to interpret conflicting NMR data for triazole-thiazole hybrids derived from this compound?

Q. Why might bromination yields differ across similar benzoxazole substrates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.